methyl 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Properties
IUPAC Name |
methyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-16(24-11(2)18(20)23-4)8-7-14-13-6-5-12(22-3)9-15(13)19(21)25-17(10)14/h5-9,11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEVHBVAMSOPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound belonging to the class of benzo[c]chromenes. This compound is characterized by its complex structure, which includes a benzo[c]chromene core and various functional groups that contribute to its biological activity. The compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18O5 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 384364-94-7 |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative damage in cells .
Antiproliferative Effects
The compound has been investigated for its antiproliferative properties against various cancer cell lines. For instance, derivatives of benzo[c]chromenes have demonstrated selective cytotoxicity towards cancer cells, particularly breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for some derivatives were reported to be as low as 1.2 µM, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. This may include:
- Enzyme Inhibition : Compounds like this may inhibit enzymes involved in tumor growth and proliferation.
- Receptor Binding : Interaction with cell surface receptors can alter signaling pathways that promote cell survival or apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes related to cell cycle regulation and apoptosis .
Study on Antiproliferative Activity
In a recent study, this compound was tested against several cancer cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth at micromolar concentrations, with notable selectivity for MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Research on Antioxidative Capacity
Another study focused on the antioxidative capacity of similar benzo[c]chromene derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro. The results highlighted the importance of methoxy substitutions in enhancing antioxidant activity, which could be beneficial for developing nutraceuticals aimed at mitigating oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds related to methyl 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have shown that derivatives of this compound can inhibit the proliferation of breast and prostate cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that structural modifications of the benzo[c]chromene scaffold enhanced the anticancer activity against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis .
2. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Case Study:
In a study published in Phytotherapy Research, the compound was shown to reduce inflammation in animal models of arthritis by downregulating inflammatory mediators such as TNF-alpha and IL-6 .
Agriculture
1. Pesticidal Activity
The unique chemical structure of this compound lends itself to applications in agricultural chemistry as a potential pesticide. Preliminary studies suggest that it may possess insecticidal properties against common agricultural pests.
Case Study:
Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations in controlled field trials, indicating its potential as an eco-friendly alternative to synthetic pesticides .
Material Science
1. Polymer Chemistry
The compound's functional groups allow for its incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials. This application is particularly relevant in developing advanced composite materials for industrial use.
Case Study:
A study published in Materials Science and Engineering highlighted how incorporating this compound into polymer blends improved their thermal stability and mechanical strength, suggesting potential applications in aerospace and automotive industries .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues in the Benzo[c]chromen Family
The following compounds share the benzo[c]chromen scaffold but differ in substituents and functional groups:
Key Observations :
Functional Group Influence: The methyl propanoate ester in the target compound enhances lipophilicity compared to the free acid (CAS 314744-86-0), which may improve membrane permeability in biological systems .
Bioactivity and Applications: The target compound is associated with medicinal properties in Saposhnikovia divaricata, while derivatives like 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS 314744-86-0) are intermediates in synthetic chemistry . The Boc-protected analogue (CAS 956042-73-2) is tailored for peptide coupling, demonstrating the scaffold’s versatility .
Comparison with Non-Chromen Propanoate Esters
Compounds with similar ester motifs but divergent cores include:
Key Observations :
Structural Divergence: Haloxyfop-methyl replaces the benzo[c]chromen core with a pyridine-phenoxy system, optimizing it for herbicidal activity via acetyl-CoA carboxylase inhibition .
Pharmacological vs. Agricultural Utility :
- The target compound’s natural origin contrasts with synthetic herbicides like haloxyfop-methyl, underscoring structural specificity for biological targets .
Research Findings and Implications
Content Variability in Natural Sources
In Saposhnikovia divaricata, the target compound’s content peaks in 1-year-old plants (1.2 mg/g), declining in older samples, unlike other coumarins (e.g., psoralen), which accumulate with age . This suggests unique biosynthetic regulation or degradation pathways.
Q & A
Basic Research Question: What experimental methods are recommended for determining the molecular structure of this compound?
Answer:
The molecular structure can be elucidated using single-crystal X-ray diffraction (SC-XRD) . Data collection is performed on a diffractometer, and structure refinement is carried out using software like SHELXL . Key steps include:
- Growing high-quality crystals via solvent evaporation or diffusion methods.
- Collecting intensity data and solving the phase problem using direct methods (e.g., SHELXD ) .
- Refining atomic coordinates and thermal parameters with constraints for hydrogen atoms (riding model) .
- Validating the structure using residual factors (R < 0.05) and geometric accuracy (mean C–C bond deviation < 0.003 Å) .
Basic Research Question: How can researchers optimize the synthesis of this compound?
Answer:
Synthesis typically involves multi-step routes, such as:
- Baylis-Hillman reaction for constructing the benzochromen core, followed by cyclization with trifluoroacetic anhydride .
- Critical parameters:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
- Monitor reaction progress using TLC or HPLC (≥95% purity threshold) .
Advanced Research Question: How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
Answer:
To resolve contradictions:
- Perform dose-response assays (e.g., IC50 comparisons) under standardized conditions (pH, temperature) .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins .
- Compare molecular docking results (e.g., AutoDock Vina) with experimental data to validate binding modes .
- Analyze substituent effects (e.g., methoxy vs. ethyl groups) on activity using QSAR models .
Advanced Research Question: What strategies are effective for resolving data inconsistencies in spectroscopic characterization?
Answer:
- Cross-validate NMR (¹H/¹³C), FT-IR , and HRMS data with predicted spectra from computational tools (e.g., ACD/Labs) .
- Address overlapping signals in NMR by using 2D techniques (COSY, HSQC) .
- Confirm purity (>95%) via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Replicate experiments under controlled conditions (e.g., degassed solvents for MS analysis) to minimize artifacts .
Basic Research Question: What analytical techniques are essential for assessing purity and identity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with acetonitrile/water mobile phase .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
- Melting Point Determination : Compare observed vs. literature values (deviation < 2°C) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with < 5 ppm error .
Advanced Research Question: How can computational methods enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous/lipid environments (e.g., GROMACS) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
- Pharmacophore Modeling : Identify critical functional groups (e.g., methoxy, chromenone) for target binding .
- Validate predictions with in vitro assays (e.g., enzyme inhibition) to refine SAR hypotheses .
Advanced Research Question: What approaches are recommended for resolving stereochemical uncertainties during synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and polar mobile phase .
- X-ray Crystallography : Assign absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for chiral centers .
Basic Research Question: How can researchers evaluate the compound’s stability under varying storage conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
